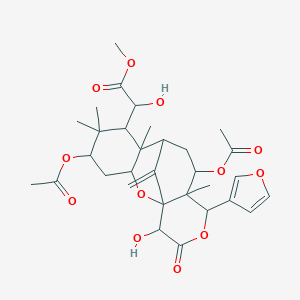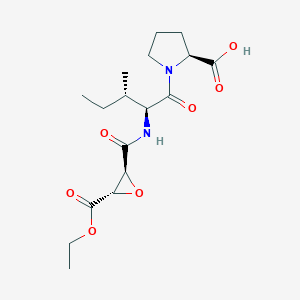
1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)propene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)propene, also known as TMDP, is a chemical compound that is widely used in scientific research. It is a highly reactive reagent that is commonly used in organic synthesis and is known for its ability to selectively protect aldehydes and ketones. In
作用机制
1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)propene is a highly reactive reagent due to the presence of multiple silicon atoms in its structure. It reacts with aldehydes and ketones to form silyl enol ethers, which are stable intermediates that can undergo a variety of reactions. The reaction proceeds through the formation of an intermediate carbocation, which is stabilized by the electron-withdrawing effect of the silicon atoms.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)propene. However, it is known to be a relatively non-toxic reagent and is commonly used in organic synthesis without significant safety concerns.
实验室实验的优点和局限性
One of the main advantages of 1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)propene is its high reactivity and selectivity, which allows for selective protection of aldehydes and ketones. It is also a relatively inexpensive reagent and is widely available. However, 1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)propene is highly reactive and must be handled with care to avoid unwanted reactions. Additionally, the synthesis of 1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)propene can be challenging and requires the use of hazardous reagents.
未来方向
There are many potential future directions for research involving 1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)propene. One area of interest is the development of new synthetic methods for 1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)propene that are more efficient and environmentally friendly. Additionally, there is potential for the use of 1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)propene in the synthesis of complex natural products and pharmaceuticals. Further research is also needed to fully understand the mechanism of action of 1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)propene and its potential applications in various fields of chemistry.
Conclusion:
In conclusion, 1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)propene is a highly reactive reagent with a wide range of scientific research applications. Its ability to selectively protect aldehydes and ketones makes it a valuable tool in organic synthesis. While there are some limitations to its use, 1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)propene has many advantages and potential future directions for research. Further investigation into the synthesis and applications of 1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)propene will undoubtedly lead to new discoveries and advancements in the field of chemistry.
合成方法
The synthesis of 1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)propene involves the reaction of 1,3-pentadiene with trimethylsilyl chloride and dimethylchlorosilane in the presence of a strong base such as sodium hydride. The reaction proceeds through a series of intermediates, ultimately resulting in the formation of 1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)propene. The purity of the final product can be improved through the use of column chromatography or recrystallization.
科学研究应用
1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)propene has a wide range of scientific research applications, primarily in organic synthesis. It is commonly used as a protecting group for aldehydes and ketones, allowing for selective reactions to occur at other functional groups. 1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)propene can also be used as a reagent for the preparation of silyl enol ethers, which are important intermediates in organic synthesis.
属性
CAS 编号 |
136935-50-7 |
|---|---|
产品名称 |
1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)propene |
分子式 |
C15H14Cl2N2O2 |
分子量 |
242.55 g/mol |
IUPAC 名称 |
dimethyl-pentyl-(3-trimethylsilylprop-2-enyl)silane |
InChI |
InChI=1S/C13H30Si2/c1-7-8-9-12-15(5,6)13-10-11-14(2,3)4/h10-11H,7-9,12-13H2,1-6H3 |
InChI 键 |
JFWKESWHFDOMBT-UHFFFAOYSA-N |
SMILES |
CCCCC[Si](C)(C)CC=C[Si](C)(C)C |
规范 SMILES |
CCCCC[Si](C)(C)CC=C[Si](C)(C)C |
同义词 |
1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)propene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(5-bromothiophen-2-yl)-1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B236653.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236660.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236669.png)

![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B236680.png)


![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B236686.png)

![N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B236701.png)
![2-methoxy-3-methyl-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B236702.png)

![N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B236707.png)